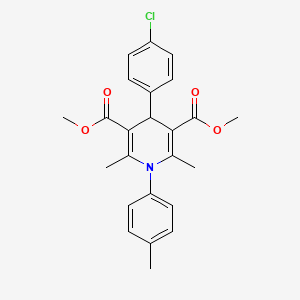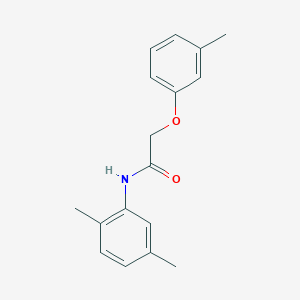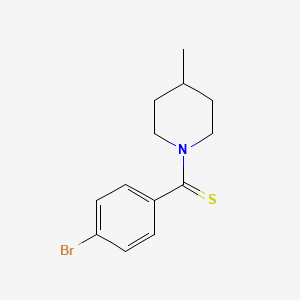![molecular formula C22H20N2O7 B12457878 2-(3-nitrophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12457878.png)
2-(3-nitrophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-nitrophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate is a complex organic compound with a unique structure that combines a nitrophenyl group, an oxoethyl group, and a dioxooctahydro-ethenocyclopropa isoindolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate typically involves multiple steps, including the formation of the nitrophenyl group, the oxoethyl group, and the dioxooctahydro-ethenocyclopropa isoindolyl group. The reaction conditions often require specific reagents, catalysts, and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-nitrophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The oxoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives.
Aplicaciones Científicas De Investigación
2-(3-nitrophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The oxoethyl group can participate in covalent bonding with target molecules, enhancing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-nitrophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate
- 2-(3-nitrophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)butanoate
Uniqueness
2-(3-nitrophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C22H20N2O7 |
|---|---|
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
[2-(3-nitrophenyl)-2-oxoethyl] 3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)propanoate |
InChI |
InChI=1S/C22H20N2O7/c25-17(11-2-1-3-12(8-11)24(29)30)10-31-18(26)6-7-23-21(27)19-13-4-5-14(16-9-15(13)16)20(19)22(23)28/h1-5,8,13-16,19-20H,6-7,9-10H2 |
Clave InChI |
YQEBBBBNLBCPPY-UHFFFAOYSA-N |
SMILES canónico |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)CCC(=O)OCC(=O)C5=CC(=CC=C5)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]-4-methylbenzamide](/img/structure/B12457807.png)

![N,N'-bis{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}hexanediamide](/img/structure/B12457816.png)
![2-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}-4-propylphenol](/img/structure/B12457821.png)


![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)glycinamide](/img/structure/B12457831.png)
![3-Pyridin-3-yl-pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime](/img/structure/B12457840.png)
![N-(3-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}phenyl)-2-methylpropanamide](/img/structure/B12457843.png)


![Ethyl 4-difluoromethyl-6-oxo-6,7-dihydrofuro-[2,3-b]-pyridine-2-carboxylate](/img/structure/B12457858.png)
![2-{[1-(4-chlorophenyl)-4-cyano-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B12457860.png)
